molecular formula C14H15N B1522785 1-(2-Phenylphenyl)ethan-1-amine CAS No. 42088-93-7

1-(2-Phenylphenyl)ethan-1-amine

Cat. No. B1522785
CAS RN: 42088-93-7
M. Wt: 197.27 g/mol
InChI Key: WPRJUUUGBBRPCJ-UHFFFAOYSA-N
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Description

1-(2-Phenylphenyl)ethan-1-amine is a compound with the CAS Number: 42088-93-7. It has a molecular weight of 197.28 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for 1-(2-Phenylphenyl)ethan-1-amine is 1-[1,1’-biphenyl]-2-ylethanamine . The InChI code for this compound is 1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3 .


Physical And Chemical Properties Analysis

1-(2-Phenylphenyl)ethan-1-amine is a powder at room temperature . It has a molecular weight of 197.28 .

Scientific Research Applications

Pharmacology

1-(2-Phenylphenyl)ethan-1-amine: has potential applications in pharmacology, particularly in the synthesis of enantiopure drug-like compounds . It can be used as a building block for the creation of novel pharmaceuticals, including receptor ligands and enzyme inhibitors. The compound’s structure allows for the development of drugs with specific chirality, which is crucial for their efficacy and safety.

Materials Science

In materials science, 1-(2-Phenylphenyl)ethan-1-amine can contribute to the design and fabrication of functional materials . Its properties make it suitable for creating polymers, catalysts, sensors, and nanomaterials, which are essential for advancements in organic electronics, photovoltaics, and biomaterials.

Chemical Synthesis

This compound is valuable in chemical synthesis as a versatile building block. It can be used in various functionalization reactions and transformations to construct complex molecules, including pharmaceuticals, agrochemicals, and natural products . Its reactivity and coordination ability make it a significant component in developing new synthetic methodologies.

Analytical Chemistry

In analytical chemistry, 1-(2-Phenylphenyl)ethan-1-amine could be used in the development of analytical methods for the detection and quantification of biogenic amines and related compounds . Its properties may allow it to serve as a standard or reagent in chromatographic techniques and spectroscopy.

Biochemistry

The biochemical applications of 1-(2-Phenylphenyl)ethan-1-amine include its role in the study of biogenic amines. It can be used to explore the biosynthesis, physiological functions, and toxic effects of biogenic amines, as well as their impact on health .

Environmental Science

1-(2-Phenylphenyl)ethan-1-amine: may have applications in environmental science, particularly in assessing the environmental impact of amines, their role in pollution and toxicity, and developing sustainable strategies for their synthesis and use . It could also contribute to environmental remediation efforts.

Safety and Hazards

The safety information available indicates that 1-(2-Phenylphenyl)ethan-1-amine has several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

This compound is a versatile small molecule scaffold , which suggests that it could potentially interact with a variety of biological targets

Mode of Action

It’s known that this compound can be used in the synthesis of novel disubstituted 1-phenylpropan-2-amines . These compounds are synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity . The exact interaction of 1-(2-Phenylphenyl)ethan-1-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its role in the synthesis of disubstituted 1-phenylpropan-2-amines , it may influence pathways involving these compounds.

Result of Action

As a versatile small molecule scaffold , it likely has the potential to exert a variety of effects depending on the specific targets it interacts with and the context in which it is used.

properties

IUPAC Name

1-(2-phenylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRJUUUGBBRPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42088-93-7
Record name 1-(2-phenylphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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